N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide - 322409-50-7

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Catalog Number: EVT-2943403
CAS Number: 322409-50-7
Molecular Formula: C23H25N5O5S2
Molecular Weight: 515.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a novel diazo dye, referred to as SINT 7 in the relevant research paper []. It belongs to the class of bibenzoderivatives and has shown potential in microbiological applications and as a staining agent for central nervous system sections [, ]. This compound is characterized by its complex structure, incorporating multiple aromatic rings, sulfonamide groups, and a pyrimidine moiety.

Synthesis Analysis

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide (SINT 7) involves a diazo coupling reaction []. The synthesis utilizes 4,4’-diaminostilbene 2,2’-disulfonic acid (AASS) as the diazo component and 2-hydroxy-N-[4-(thiazol-2-yl sulfamoyl) phenyl] benzamide as the coupling component. The synthesis and purification processes for these components are described in a separate study [].

Molecular Structure Analysis

While the provided papers do not delve deeply into the specific molecular structure analysis of SINT 7, they do highlight that HPLC analysis coupled with a diode array detector revealed the presence of two distinct components []. This finding, combined with solvatochromic and photoisomerization studies, suggests that these two components are likely the Z and E isomers of the diazo dye [, ].

Applications
  • Central Nervous System Staining: SINT 7 has shown remarkable staining properties, particularly in the context of human central nervous system sections [, , ]. Its use allows for clear visualization of distinct structures within these sections.

  • Microbiological Applications: Research suggests that SINT 7 exhibits microbiological effects [, ]. This characteristic, similar to other bibenzoderivatives [], opens up possibilities for its use in various microbiological research settings.

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

  • Compound Description: SSR504734 is a known glycine transporter 1 (GlyT1) inhibitor. It serves as a starting point for the design of novel GlyT1 inhibitors with enhanced activity.
  • Relevance: While this compound shares the benzamide core and piperidine moiety with N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, its primary relevance lies in showcasing how the introduction of heteroaromatic rings can enhance GlyT1 inhibitory activity. This suggests that exploring similar modifications in N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide might be beneficial.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

  • Compound Description: This compound, designated as 7w, is a potent GlyT1 inhibitor discovered through the structural optimization of SSR504734. Notably, 7w demonstrates significant effects in rodent models of schizophrenia without inducing undesirable central nervous system side effects.
  • Relevance: 7w exemplifies the successful incorporation of heteroaromatic rings to enhance the GlyT1 inhibitory activity of a benzamide-piperidine scaffold. While it lacks the sulfamoyl group present in N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, 7w underscores the potential of exploring diverse heteroaromatic substitutions for activity enhancement in the target compound.

Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB)

  • Compound Description: QMPSB is a synthetic cannabinoid receptor agonist (SCRA) that features a sulfamoyl benzoate structure. Its analytical profile was studied, and it was identified as a precursor to more potent SCRAs like PB-22.
  • Relevance: QMPSB and N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide share the piperidine-1-sulfonyl benzoate core structure. This highlights the presence of the piperidine-1-sulfonyl benzoate motif in both synthetic cannabinoid receptor agonists and other classes of compounds.

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate Derivatives (3a-h)

  • Compound Description: This series of compounds combines 1,4-dihydropyridine, sulfanilamide, and quinazolinone moieties. Notably, these compounds exhibited antiulcer activity comparable to ranitidine.
  • Relevance: Though structurally distinct from N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, the presence of the sulfamoylphenyl group in these derivatives emphasizes the potential biological relevance of this group, which is also present in the target compound.

2-(4,4-Dimethylpentyl)phenyl piperidine (4a)

  • Compound Description: 4a represents an intermediate in the development of GPR40 agonists. It exhibits improved potency for GPR40 and high lipophilicity.
  • Relevance: This compound highlights the presence of a piperidine ring in the context of GPR40 agonism. While N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide also contains a piperidine ring, the overall structural difference suggests that this common feature might be found in compounds with diverse biological activities.

(3S)-3-Cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic acid (SCO-267)

  • Compound Description: SCO-267 is an orally available GPR40 full agonist developed through a structure-activity relationship study aimed at improving potency, lowering lipophilicity, and restricting N-alkyl moieties to a presumed lipophilic pocket.
  • Relevance: Though structurally different from N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, the presence of a piperidine ring in SCO-267, a compound with demonstrated GPR40 agonist activity, suggests that the piperidine moiety might be a valuable scaffold in designing compounds with potential therapeutic applications in diabetes.

2-(Sulfamoyl-substituted phenyl)-3H-imidazo(5,1-f)(1,2,4)triazin-4-ones (I)

  • Compound Description: This series represents a novel class of potent and selective phosphodiesterase (PDE) inhibitors, specifically targeting PDE-I, PDE-II, and PDE-V.
  • Relevance: Despite the structural differences from N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, the inclusion of the sulfamoylphenyl group in this series emphasizes the potential of this group for contributing to biological activity, particularly in the context of PDE inhibition.
  • Compound Description: SINT 7 is a novel diazo dye exhibiting remarkable staining properties for central nervous system sections. It also displays microbiological effects.
  • Relevance: SINT 7 and N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide belong to the same chemical class, N-acyl sulfamoyl benzamides. This structural similarity, specifically the presence of the sulfamoyl benzamide group, suggests potential shared chemical properties and might be relevant for understanding the reactivity and potential applications of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide.

Aryloxypropanolamine Derivatives (7a-d)

  • Compound Description: These compounds were designed and synthesized as human β3-adrenoceptor (β3-AR) agonists. Modifications at the right-hand side of the molecules were explored to enhance their β3-AR agonist activity.
  • Relevance: Although structurally distinct from N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, the aryloxypropanolamine derivatives highlight the significance of exploring structural modifications for optimizing biological activity, which could be relevant for future studies on the target compound.

Arylethanolamine Derivatives (12a,b,e)

  • Compound Description: Similar to aryloxypropanolamines, these compounds were investigated as human β3-adrenoceptor agonists, with modifications focused on the right-hand side of the molecules.
  • Relevance: While structurally distinct from N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, the arylethanolamine derivatives, alongside the aryloxypropanolamines, underscore the importance of systematic structural modifications for achieving desired biological activity profiles.

Piperidine Sulfonamide Derivatives (15a-c, e-g)

  • Compound Description: This set of compounds represents another exploration of human β3-adrenoceptor agonists. These derivatives incorporate a non-aromatic linker on the right-hand side of the molecule.
  • Relevance: These piperidine sulfonamide derivatives share the piperidine sulfonamide core with N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide. This structural similarity suggests that these compounds could share a similar binding mode to the β3-adrenoceptor, despite the different substitutions on the piperidine nitrogen. This comparison highlights the importance of the piperidine sulfonamide moiety for β3-AR agonist activity.

Piperazine Sulfonamide Derivatives (20-29)

  • Compound Description: This series of compounds stands out as potent and selective β3-AR agonists, even though they possess a tertiary amine nitrogen in the piperazine ring, unlike the secondary amines typically found in β3-AR agonists.
  • Relevance: This series is structurally related to N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide through the presence of the sulfonamide group and a six-membered nitrogen-containing ring (piperazine vs. piperidine). The potent β3-AR agonist activity of these derivatives, despite the tertiary amine, challenges the conventional understanding of structure-activity relationships for this target and suggests that N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, with its tertiary piperidine nitrogen, might also exhibit unexpected biological activities.

Properties

CAS Number

322409-50-7

Product Name

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide

Molecular Formula

C23H25N5O5S2

Molecular Weight

515.6

InChI

InChI=1S/C23H25N5O5S2/c1-17-13-14-24-23(25-17)27-34(30,31)20-11-7-19(8-12-20)26-22(29)18-5-9-21(10-6-18)35(32,33)28-15-3-2-4-16-28/h5-14H,2-4,15-16H2,1H3,(H,26,29)(H,24,25,27)

InChI Key

DIYJCCGJIDTHQL-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.